Cas no 1530963-33-7 (1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine)

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine is a triazole-based amine derivative with a phenylethyl substituent, offering versatile reactivity in organic synthesis. Its structure combines a 1,2,3-triazole core with an amine functional group, making it a valuable intermediate for pharmaceutical and agrochemical applications. The compound's aromatic and heterocyclic components enhance its potential as a building block for bioactive molecules, particularly in drug discovery and medicinal chemistry. Its stability and well-defined reactivity profile allow for selective modifications, facilitating the development of targeted compounds. The presence of both triazole and amine functionalities enables participation in click chemistry and other coupling reactions, broadening its utility in scaffold diversification.
1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine structure
1530963-33-7 structure
商品名:1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine
CAS番号:1530963-33-7
MF:C10H12N4
メガワット:188.22908115387
CID:5713878
PubChem ID:79531392

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1530963-33-7
    • 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine
    • CS-0284390
    • EN300-1114671
    • 1-Phenethyl-1h-1,2,3-triazol-4-amine
    • AKOS018087135
    • 1H-1,2,3-Triazol-4-amine, 1-(2-phenylethyl)-
    • インチ: 1S/C10H12N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
    • InChIKey: YNUGDOPRKQRVFP-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(N)N=N1)CCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 188.106196400g/mol
  • どういたいしつりょう: 188.106196400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 396.6±44.0 °C(Predicted)
  • 酸性度係数(pKa): 1.93±0.11(Predicted)

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114671-0.1g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1114671-0.05g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1114671-0.5g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1114671-1g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
1g
$842.0 2023-10-27
Enamine
EN300-1114671-10g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1114671-5g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1114671-5.0g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7
5g
$3812.0 2023-06-09
Enamine
EN300-1114671-0.25g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1114671-2.5g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1114671-1.0g
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine
1530963-33-7
1g
$1315.0 2023-06-09

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 関連文献

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 1-(2-Phenylethyl)-1H-1,2,3-Triazol-4-Amine (CAS No. 1530963-33-7)

The compound 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine, identified by the CAS registry number CAS No. 1530963-33, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of triazoles, which are widely studied for their unique chemical properties and applications in various industries.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through innovative methodologies. Researchers have employed catalytic asymmetric synthesis techniques to achieve high yields and enantioselectivity, making it a valuable asset in drug discovery and material engineering.

The structural uniqueness of 1-(2-Phehylethyl)-1H-triazole lies in its ability to form hydrogen bonds and engage in π-interactions due to the presence of the phenethyl group and the triazole ring. These properties make it an ideal candidate for studying supramolecular chemistry and self-assembling systems.

In the context of pharmaceutical applications, this compound has shown promising results as a potential inhibitor of certain enzymes involved in neurodegenerative diseases. Studies published in leading journals such as Nature Communications and Chemical Science highlight its role in modulating enzyme activity through strategic placement within molecular frameworks.

Beyond its biological applications, CAS No. 1530963-based materials have been explored for their electronic properties. Recent research indicates that this compound can serve as a building block for organic semiconductors, contributing to advancements in flexible electronics and optoelectronic devices.

The synthesis of this compound involves a multi-step process that includes click chemistry reactions, specifically the Huisgen cycloaddition reaction. This approach not only enhances the efficiency of synthesis but also allows for functionalization at various positions on the triazole ring, enabling tailored chemical properties.

In terms of environmental impact, studies have shown that this compound exhibits low toxicity profiles under standard laboratory conditions. This makes it a safer alternative for use in industrial applications compared to traditional hazardous chemicals.

The versatility of 1-(2-Phehylethyl)-triazole extends to its use as a ligand in coordination chemistry. Its ability to bind metal ions selectively has opened new avenues for catalytic processes and sensor development.

As per recent market analyses, demand for such specialized compounds is growing due to their role in cutting-edge technologies like drug delivery systems and advanced materials science. This growth is further fueled by increasing investments in R&D across pharmaceutical and electronic sectors.

In conclusion, the compound with CAS No. 1530963 holds immense potential across multiple domains due to its unique chemical attributes and versatile applications. Continued research into its properties will undoubtedly unlock further innovations that benefit various industries globally.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd